molecular formula C15H17NO2 B8295689 Ethyl 2-(naphthalen-2-ylamino)propanoate

Ethyl 2-(naphthalen-2-ylamino)propanoate

Cat. No.: B8295689
M. Wt: 243.30 g/mol
InChI Key: IMKYFNUYIPBAQE-UHFFFAOYSA-N
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Description

Ethyl 2-(naphthalen-2-ylamino)propanoate is an ester derivative of propanoic acid featuring a naphthalene-2-ylamino substituent at the α-carbon (Figure 1). For example, triflate intermediates derived from naproxen (a naphthalene-based anti-inflammatory drug) have been used to synthesize similar compounds like 2-(6-ethyl-naphthalen-2-yl)propanoic acid . The esterification of such acids or nucleophilic substitution reactions involving naphthol derivatives (as in ) could theoretically yield the target compound.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-(naphthalen-2-ylamino)propanoate

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)11(2)16-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,16H,3H2,1-2H3

InChI Key

IMKYFNUYIPBAQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Fenoxaprop-ethyl (ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) and quizalofop-ethyl (ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate) are herbicides with phenoxy-benzoxazole/quinoxaline substituents (Figure 2). Key differences from the target compound include:

  • Substituent Chemistry: Fenoxaprop-ethyl lacks the naphthalene-amino group but features a benzoxazole ring linked via an ether bond. This enhances lipophilicity, critical for plant membrane penetration .
  • Applications : These compounds are optimized for herbicidal activity, unlike the uncharacterized target compound.
  • Synthesis: Nucleophilic substitution of phenols with propargyl bromide () or chloro-quinoxaline intermediates is common .
Property Ethyl 2-(naphthalen-2-ylamino)propanoate Fenoxaprop-ethyl
Core Structure Naphthalen-2-ylamino group Benzoxazole-phenoxy group
Molecular Formula C₁₅H₁₇NO₂ C₁₈H₁₆ClNO₅
Key Application Undetermined (likely intermediate) Herbicide
Synthetic Route Hypothetical esterification Nucleophilic substitution

Amino-Functionalized Propanoates in Pharmaceuticals

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () is a venlafaxine derivative with a methoxyphenyl and dimethylamino group (Figure 3). Comparisons include:

  • Amino Group Placement: The dimethylamino group in this compound is at the β-position, whereas the target compound’s amino group is α to the ester.
  • Solubility : The hydrochloride salt form enhances water solubility, unlike the neutral ethyl ester in the target compound .
  • Biological Relevance: The methoxyphenyl group in the venlafaxine derivative contributes to serotonin-norepinephrine reuptake inhibition, suggesting that the naphthalene-amino group in the target compound may similarly influence bioactivity.

Propanoates in Polymer Chemistry

Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP, ) is a reversible addition-fragmentation chain-transfer (RAFT) agent with a thiocarbonylthio group (Figure 4). Contrasts include:

  • Reactivity: The thiocarbonylthio group in ETTP enables controlled radical polymerization, whereas the naphthalenylamino group may confer aromatic π-π stacking interactions.
  • Molecular Weight : ETTP has a lower molecular weight (254.37 g/mol) compared to the target compound’s estimated 259.3 g/mol .

Naphthalene-Containing Propanoic Acid Derivatives

2-(6-Ethyl-naphthalen-2-yl)propanoic acid () shares a naphthalene backbone but differs in functional groups:

  • Acid vs.
  • Synthesis : Derived from naproxen via triflate intermediates, highlighting the versatility of naphthalene-based intermediates in medicinal chemistry .

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Key Substituent Application Synthetic Method Reference
This compound C₁₅H₁₇NO₂ Naphthalen-2-ylamino Undetermined Hypothetical esterification
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ Benzoxazole-phenoxy Herbicide Nucleophilic substitution
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate·HCl C₁₄H₂₂ClNO₃ Dimethylamino, methoxyphenyl Pharmaceutical intermediate Amidation/esterification
2-(6-Ethyl-naphthalen-2-yl)propanoic acid C₁₅H₁₆O₂ Ethyl-naphthalene Medicinal intermediate Triflate intermediate route

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